[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl](1-methyl-1H-indol-5-yl)methanone
CAS No.:
Cat. No.: VC11445356
Molecular Formula: C21H21ClN2O2
Molecular Weight: 368.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H21ClN2O2 |
|---|---|
| Molecular Weight | 368.9 g/mol |
| IUPAC Name | [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-(1-methylindol-5-yl)methanone |
| Standard InChI | InChI=1S/C21H21ClN2O2/c1-23-11-8-15-14-16(2-7-19(15)23)20(25)24-12-9-21(26,10-13-24)17-3-5-18(22)6-4-17/h2-8,11,14,26H,9-10,12-13H2,1H3 |
| Standard InChI Key | FXCSBNSNSNPXEV-UHFFFAOYSA-N |
| SMILES | CN1C=CC2=C1C=CC(=C2)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O |
| Canonical SMILES | CN1C=CC2=C1C=CC(=C2)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O |
Introduction
Chemical Formula and Molecular Weight
While the exact chemical formula and molecular weight of 4-(4-chlorophenyl)-4-hydroxypiperidin-1-ylmethanone are not specified in the search results, similar compounds often have complex formulas reflecting their heterocyclic nature. For example, related compounds like 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one have a molecular weight of approximately 525.1 g/mol .
Synthesis and Preparation
The synthesis of such compounds typically involves multi-step organic reactions. These steps may include the formation of the piperidine ring, introduction of the chlorophenyl and hydroxyl groups, and finally, the attachment of the indole moiety via a methanone linkage. Specific reagents and conditions, such as temperature and solvent choice, are crucial for achieving high yields and purity.
Therapeutic Potential
Compounds with piperidine and indole moieties are often explored for their therapeutic potential. They may exhibit activity against various biological targets, including enzymes and receptors involved in neurological disorders or metabolic diseases. For instance, piperidine derivatives have been investigated for their roles in treating CNS disorders and metabolic syndrome .
Biological Activity
The biological activity of these compounds can be assessed through in vitro and in vivo studies. Such studies help determine their efficacy, safety, and potential side effects. While specific data on 4-(4-chlorophenyl)-4-hydroxypiperidin-1-ylmethanone is not available, related compounds have shown promise in various therapeutic areas.
Data Tables
Given the lack of specific data on 4-(4-chlorophenyl)-4-hydroxypiperidin-1-ylmethanone, the following table provides general information on related compounds:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume